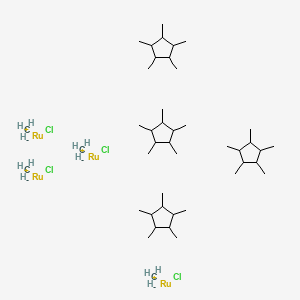
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a sulfonamide group, a cycloheptyl group, and a 2-chloroethyl group. Its distinct chemical structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene sulfonamide derivative. One common method involves the reaction of benzene sulfonyl chloride with cycloheptylamine to form N-cycloheptylbenzene-1-sulfonamide. This intermediate is then reacted with 2-chloroethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Electrophilic Aromatic Substitution: Typical reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce sulfone derivatives.
Applications De Recherche Scientifique
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying biochemical pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool for studying molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-chloroethyl)sulfide:
Chlorambucil: A chemotherapy agent with a similar alkylating group, used in the treatment of chronic lymphocytic leukemia.
Uniqueness
4-(2-Chloroethyl)-N-cycloheptylbenzene-1-sulfonamide is unique due to its combination of a sulfonamide group, a cycloheptyl group, and a 2-chloroethyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific research applications.
Propriétés
Numéro CAS |
1018334-13-8 |
|---|---|
Formule moléculaire |
C15H22ClNO2S |
Poids moléculaire |
315.9 g/mol |
Nom IUPAC |
4-(2-chloroethyl)-N-cycloheptylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO2S/c16-12-11-13-7-9-15(10-8-13)20(18,19)17-14-5-3-1-2-4-6-14/h7-10,14,17H,1-6,11-12H2 |
Clé InChI |
OYYATVFLILKWRO-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


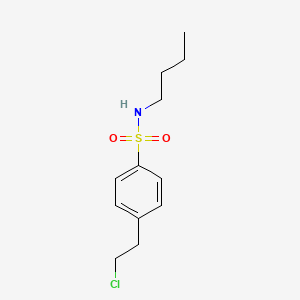
![[6-Cyclopropyl-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B12443132.png)
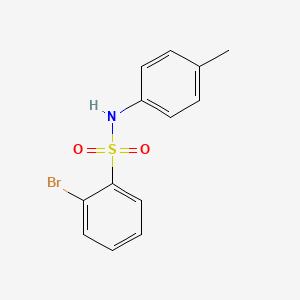



![4,4'-({4-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(1,3-diphenyl-1H-pyrazol-5-ol)](/img/structure/B12443151.png)
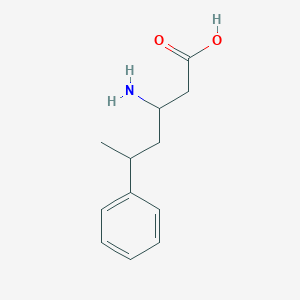
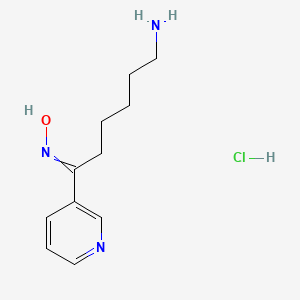

![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)
